![molecular formula C21H17N3O3 B7453821 3-(1,3-Benzodioxol-5-ylmethyl)-2-pyridin-3-yl-1,2-dihydroquinazolin-4-one](/img/structure/B7453821.png)
3-(1,3-Benzodioxol-5-ylmethyl)-2-pyridin-3-yl-1,2-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Benzodioxol-5-ylmethyl)-2-pyridin-3-yl-1,2-dihydroquinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as BDBM, and it belongs to the class of quinazolinone derivatives. BDBM has been extensively studied for its pharmacological properties, and it has shown promising results in various preclinical studies.
Mecanismo De Acción
The mechanism of action of BDBM is not fully understood. However, it has been shown to inhibit the activity of various enzymes and receptors, including phosphodiesterase 10A, which is involved in the regulation of dopamine signaling. BDBM has also been found to inhibit the activity of the SARS-CoV-2 main protease, which makes it a potential drug candidate for the treatment of COVID-19.
Biochemical and Physiological Effects:
BDBM has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential drug candidate for the treatment of inflammatory diseases. BDBM has also been found to induce apoptosis in cancer cells, which makes it a potential drug candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDBM has several advantages for lab experiments. It is a small molecule, which makes it easy to synthesize and modify. BDBM has also been shown to have good pharmacokinetic properties, which makes it a potential drug candidate for oral administration. However, BDBM has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer to cells in culture. BDBM is also expensive to synthesize, which limits its availability for research purposes.
Direcciones Futuras
There are several future directions for the research of BDBM. One potential direction is to investigate its potential as a drug candidate for the treatment of COVID-19. BDBM has been found to inhibit the activity of the SARS-CoV-2 main protease, which makes it a potential drug candidate for the treatment of COVID-19. Another potential direction is to investigate its potential as a drug candidate for the treatment of cancer. BDBM has been found to induce apoptosis in cancer cells, which makes it a potential drug candidate for the treatment of cancer. Finally, future research could investigate the potential of BDBM as a drug candidate for the treatment of inflammatory diseases. BDBM has been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential drug candidate for the treatment of inflammatory diseases.
Conclusion:
In conclusion, 3-(1,3-Benzodioxol-5-ylmethyl)-2-pyridin-3-yl-1,2-dihydroquinazolin-4-one is a chemical compound that has shown promising results in various preclinical studies. It has potential therapeutic applications for the treatment of various diseases, including cancer, inflammatory diseases, and COVID-19. Further research is needed to fully understand its mechanism of action and to investigate its potential as a drug candidate.
Métodos De Síntesis
The synthesis of BDBM involves a multi-step process that includes the reaction of 2-aminopyridine with 2-cyanobenzaldehyde to form 2-(2-cyanobenzyl)pyridine. This intermediate is then reacted with 1,3-benzodioxole-5-carbaldehyde to form the final product, BDBM. The synthesis of BDBM has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
BDBM has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. BDBM has been found to inhibit the activity of various enzymes and receptors, which makes it a potential drug candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-pyridin-3-yl-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-21-16-5-1-2-6-17(16)23-20(15-4-3-9-22-11-15)24(21)12-14-7-8-18-19(10-14)27-13-26-18/h1-11,20,23H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHVILSPELQVDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(NC4=CC=CC=C4C3=O)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.